molecular formula C18H21N3O2 B5589701 4-anilino-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide

4-anilino-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide

Cat. No.: B5589701
M. Wt: 311.4 g/mol
InChI Key: JCUAIEQSJVXNBW-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilino-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide is an organic compound that belongs to the class of anilides. Anilides are aromatic amides derived from aniline. This compound is characterized by the presence of an aniline group, a methoxyphenyl group, and a butanamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide typically involves the condensation of aniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-anilino-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline or methoxyphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilides or methoxyphenyl derivatives.

Scientific Research Applications

4-anilino-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-anilino-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-anilino-N’-(4-methoxybenzylidene)butanohydrazide
  • 4-anilino-4-oxobutanoic acid
  • N-(4-methoxyphenyl)-4-oxobutanamide

Uniqueness

4-anilino-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide is unique due to its specific structural features, such as the presence of both an aniline and a methoxyphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-anilino-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-11-9-15(10-12-17)14-20-21-18(22)8-5-13-19-16-6-3-2-4-7-16/h2-4,6-7,9-12,14,19H,5,8,13H2,1H3,(H,21,22)/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUAIEQSJVXNBW-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCCNC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCCNC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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